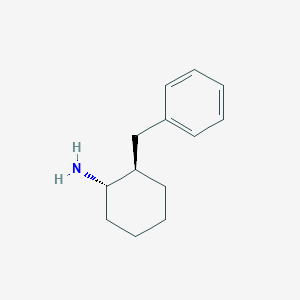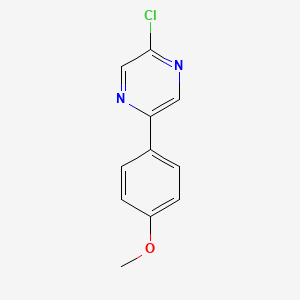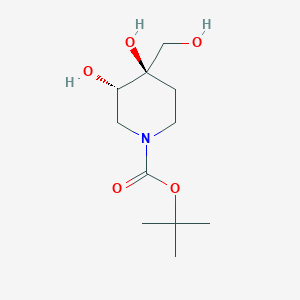![molecular formula C14H26N2O B13340557 3-(Cyclopropylmethyl)-[1,4'-bipiperidin]-4-ol](/img/structure/B13340557.png)
3-(Cyclopropylmethyl)-[1,4'-bipiperidin]-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Cyclopropylmethyl)-[1,4’-bipiperidin]-4-ol is a complex organic compound characterized by the presence of a cyclopropylmethyl group attached to a bipiperidin structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopropylmethyl)-[1,4’-bipiperidin]-4-ol typically involves the cyclopropylmethylation of bipiperidin derivatives. One common method includes the use of cyclopropanecarbonitrile, nickel dichloride, and tetrahydrofuran as starting materials. The reaction is carried out under nitrogen protection with sodium borohydride as a reducing agent, maintaining the temperature between 20-45°C for 10-18 hours .
Industrial Production Methods
For industrial production, the synthesis method is scaled up, ensuring the reaction conditions are optimized for safety, efficiency, and cost-effectiveness. The process involves similar reagents and conditions but with enhanced control over temperature, pressure, and reaction time to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Cyclopropylmethyl)-[1,4’-bipiperidin]-4-ol undergoes various chemical reactions, including:
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation and alkylation reactions are common, using reagents like halogens (e.g., chlorine, bromine) and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-(Cyclopropylmethyl)-[1,4’-bipiperidin]-4-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(Cyclopropylmethyl)-[1,4’-bipiperidin]-4-ol involves its interaction with specific molecular targets and pathways. It is believed to act on certain receptors or enzymes, modulating their activity and leading to various biochemical effects. For instance, it may interact with the human androgen receptor, influencing pathways related to cell growth and differentiation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diethyl 2-acetamido-2-(cyclopropylmethyl)malonate
- 2-(Cyclopropylmethyl)-2-acetamidopropanedioic acid
- 2-Acetamido-3-cyclopropylpropanoic acid
Uniqueness
3-(Cyclopropylmethyl)-[1,4’-bipiperidin]-4-ol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its cyclopropylmethyl group and bipiperidin backbone contribute to its stability and reactivity, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C14H26N2O |
|---|---|
Molekulargewicht |
238.37 g/mol |
IUPAC-Name |
3-(cyclopropylmethyl)-1-piperidin-4-ylpiperidin-4-ol |
InChI |
InChI=1S/C14H26N2O/c17-14-5-8-16(13-3-6-15-7-4-13)10-12(14)9-11-1-2-11/h11-15,17H,1-10H2 |
InChI-Schlüssel |
WJVHUMGURGNWTL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1CC2CN(CCC2O)C3CCNCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




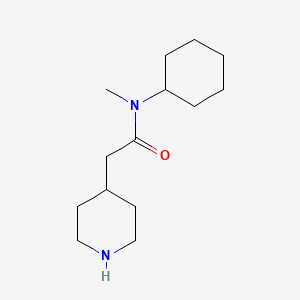
![Methyl 8-methyl-2-azaspiro[4.5]decane-4-carboxylate](/img/structure/B13340499.png)
![6,6-Difluoro-8-methyl-2,8-diazaspiro[4.5]decane](/img/structure/B13340500.png)
![({6-Amino-3-cyano-5-[(methylamino)carbonyl]pyridin-2-yl}thio)acetic acid](/img/structure/B13340502.png)
![tert-Butyl 1-(4-bromophenyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B13340506.png)
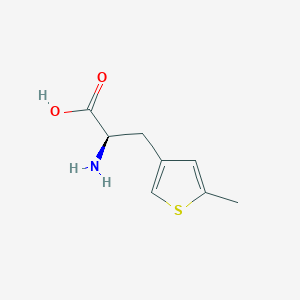
![5-Chloro-2-[(difluoromethyl)sulfanyl]aniline](/img/structure/B13340511.png)

